molecular formula C13H11N3 B1679165 Proflavine CAS No. 92-62-6

Proflavine

Cat. No.: B1679165
CAS No.: 92-62-6
M. Wt: 209.25 g/mol
InChI Key: WDVSHHCDHLJJJR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Proflavine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form acridine derivatives.

    Reduction: this compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while reduction yields dihydro derivatives .

Scientific Research Applications

Cytological Applications

Proflavine is recognized for its utility as a fluorescent contrast agent in cytological examinations. Its ability to intercalate into DNA allows for rapid staining of cell nuclei and cytoplasmic structures, making it advantageous for diagnostic purposes.

Case Study: Cytological Staining

A study demonstrated the use of this compound hemisulfate as a rapid cytological dye. The researchers applied a 0.01% solution of this compound to various cell types, including oral squamous cells and leukocytes. Results showed clearly defined nuclei and cytoplasmic structures under fluorescence microscopy, facilitating quantitative analysis of cellular morphology without the need for lengthy incubation times .

Cell Type Staining Characteristics
Oral Squamous CellsClear nuclear definition; granular cytoplasm
LeukocytesBrightly stained nuclei; clear multilobar structure

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. It has been used as a disinfectant and has shown efficacy in various clinical settings.

Antibacterial Properties

Research indicates that this compound serves as a bacteriostatic agent, inhibiting the growth of several bacterial strains. It has been effectively employed in treating infections and as a urinary antiseptic .

Case Study: Efficacy Against Infections

In a comparative study, this compound was tested alongside other antimicrobial agents to evaluate its effectiveness against specific pathogens. The findings highlighted its strong antibacterial activity, particularly when used in combination with other compounds such as silver .

Therapeutic Potential

Recent studies have explored this compound's therapeutic applications beyond its traditional uses. Its potential role in cancer treatment and antiviral applications has garnered attention.

Cancer Treatment

This compound has been investigated for its anticancer properties, particularly in combination therapies. A mixture of this compound and acriflavine demonstrated an ability to elicit antiviral immune responses that reduced viral infections in mammalian cells .

Case Study: Cervical Neoplasia

A retrospective study evaluated the impact of this compound exposure on cervical neoplasia progression among women undergoing colposcopy. The results indicated no significant increase in the risk of cervical precancer or cancer among those exposed to this compound compared to controls, suggesting its safety in clinical applications .

Summary of Applications

The following table summarizes the key applications of this compound across various fields:

Application Area Description
CytologyRapid staining agent for cell nuclei; enhances diagnostic imaging
AntimicrobialEffective against gram-positive bacteria; used as disinfectant
Cancer TherapyInvestigated for anticancer effects; potential in combination therapies
Diagnostic ImagingUsed as a contrast agent in endoscopic procedures

Comparison with Similar Compounds

Proflavine is similar to other acridine derivatives, such as acriflavine and quinacrine. it is unique in its strong mutagenic effects and its ability to cause base pair deletions or insertions rather than substitutions . This makes this compound particularly useful in studying DNA mutations and their effects .

    Acriflavine: Like this compound, acriflavine is an acridine derivative with antibacterial properties.

    Quinacrine: Quinacrine is another acridine derivative with antimalarial and antibacterial properties.

This compound’s unique properties make it a valuable tool in various scientific research applications, particularly in the study of DNA structure and function .

Biological Activity

Proflavine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly its roles in antimicrobial and anticancer applications. This article explores the mechanisms of action, efficacy, and potential clinical applications of this compound, supported by relevant research findings and case studies.

This compound exhibits its biological activity primarily through DNA intercalation , whereby it inserts itself between the base pairs of DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to mutations and potential cell death. The compound has been shown to induce reactive oxygen species (ROS) release, further contributing to its cytotoxic effects on cancer cells .

Key Mechanisms:

  • DNA Intercalation : this compound binds preferentially to alternating purine-pyrimidine sequences in DNA .
  • Inhibition of Enzymatic Activity : It inhibits key enzymes such as topoisomerases I and II, which are crucial for DNA replication .
  • Induction of Apoptosis : By causing DNA damage, this compound can trigger apoptotic pathways in cells .

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties , particularly against gram-positive bacteria. It has been used historically as a disinfectant and is known for its effectiveness in treating urinary tract infections .

Comparative Antimicrobial Efficacy:

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Streptococcus pyogenes0.25 - 1 µg/mL

Anticancer Properties

The anticancer potential of this compound is notable, with studies showing that it can effectively inhibit the growth of various cancer cell lines. This compound derivatives have exhibited cytotoxic effects against human leukemia HL-60 cells with IC50 values ranging from 7.2 to 34.0 μM .

Case Studies:

  • Leukemia Treatment : this compound derivatives showed significant cytotoxicity against HL-60 cells, indicating potential for leukemia therapy.
  • Solid Tumors : Palladium complexes with this compound have been reported to demonstrate lower LC50 values than cisplatin against SK-BR-3 breast cancer cells, suggesting enhanced efficacy .

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its traditional uses:

  • Antiviral Activity : this compound has shown promise in inhibiting adenovirus synthesis in vitro, indicating potential applications in viral infections .
  • Antimalarial Effects : Research indicates that this compound may also possess antimalarial properties, although further studies are needed to elucidate this activity fully .

Toxicological Considerations

Despite its therapeutic potential, this compound's mutagenic properties raise safety concerns. It has been classified as hazardous due to its ability to induce DNA damage upon exposure to light . Consequently, its clinical use is limited, particularly in the United States.

Q & A

Basic Research Questions

Q. What is the mechanism by which proflavine interacts with DNA, and what experimental methods are used to validate this interaction?

this compound intercalates between DNA base pairs, disrupting replication and transcription. This interaction is validated via:

  • Sedimentation equilibrium assays to quantify binding constants and stoichiometry .
  • Spectrophotometric titration to measure absorbance changes during DNA-proflavine complex formation .
  • Solid-state NMR to resolve structural details, such as drug stacking perpendicular to the DNA helix axis and phosphodiester group reorientation .
  • Fluorescence spectroscopy to monitor competitive binding with other intercalators (e.g., ethidium bromide) .

Q. What are the standard protocols for using this compound as a fluorescent cytological stain, and how can staining efficacy be quantified?

this compound hemisulfate (0.01% w/v in saline) is applied to fresh specimens for 1–2 minutes, followed by rinsing. Efficacy is assessed via:

  • Nuclear-to-cytoplasmic (N:C) ratio analysis using digital image processing (e.g., ImageJ) .
  • Texture analysis of fluorescence micrographs to differentiate cell types based on granularity and intensity .
  • Stability validation : Solutions stored at 4°C retain >94% potency for 12 months; room-temperature storage is viable for 6 months .

Q. How can researchers assess the mutagenic potential of this compound in vitro, and what controls are critical?

  • Ames test with Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations caused by this compound-induced insertions/deletions .
  • Comet assay to quantify DNA strand breaks in mammalian cells exposed to this compound under UV light .
  • Controls : Include untreated cells, UV-only exposure, and a reference mutagen (e.g., benzo[a]pyrene). Use this compound concentrations ≤10 µM to avoid cytotoxicity masking mutagenicity .

II. Advanced Research Questions

Q. How can this compound be optimized for targeted drug delivery systems, and what metrics evaluate success?

  • Nanocarrier encapsulation : Load this compound into plant virus nanoparticles (e.g., Cowpea Mosaic Virus, CPMV) via nucleic acid retention. Validate loading via:

  • Native gel electrophoresis with UV visualization of fluorescent this compound-RNA complexes .
  • Size-exclusion chromatography (SEC) to confirm nanoparticle integrity .
    • In vitro efficacy : Compare IC₅₀ values of free vs. encapsulated this compound in cancer cells (e.g., HeLa, HT-29). CPMV-proflavine achieves IC₅₀ ≈ 1.8–6.13 µM, matching free drug potency .

Q. How can contradictions in this compound-DNA intercalation kinetics be resolved across experimental and computational studies?

Discrepancies arise between sub-millisecond fluorescence kinetics (attributed to pre-intercalative binding) and nanosecond-scale molecular dynamics (MD) simulations . To reconcile:

  • Conduct stopped-flow fluorescence with sub-millisecond resolution to capture transient binding states .
  • Compare MD results (e.g., stacked this compound around DNA) with small-angle X-ray scattering (SAXS) to validate structural models .
  • Adjust ionic strength in experiments to mimic MD conditions (e.g., 150 mM NaCl), as binding kinetics are ion-dependent .

Q. What methodologies enable multi-modal imaging of this compound in live cells, and how are artifacts minimized?

  • Combined fluorescence and phase-contrast microscopy : Use this compound’s intrinsic fluorescence (λₑₓ = 460 nm, λₑₘ = 520 nm) to image nuclei, supplemented with phase-contrast for cytoplasmic details .
  • Artifact mitigation :

  • Pre-treat cells with antioxidants (e.g., ascorbate) to reduce phototoxicity during prolonged UV exposure .
  • Use low this compound concentrations (≤1 µM) to prevent dye aggregation and nonspecific staining .

Q. Notes for Replicability

  • Follow NIH guidelines for preclinical studies, including detailed reporting of cell lines, this compound batches, and statistical methods .
  • Deposit raw imaging data in repositories like Zenodo or Figshare to facilitate reproducibility .

Properties

IUPAC Name

acridine-3,6-diamine
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InChI

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2
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InChI Key

WDVSHHCDHLJJJR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N
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Molecular Formula

C13H11N3
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DSSTOX Substance ID

DTXSID9043776
Record name Proflavin
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Molecular Weight

209.25 g/mol
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Physical Description

Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid
Record name Proflavine
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Solubility

Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L
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Vapor Pressure

0.00000009 [mmHg]
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Mechanism of Action

Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains.
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Color/Form

Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent.

CAS No.

92-62-6, 1811-28-5
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Melting Point

284-286 °C, 285 °C
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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